1-Amino-4-oxocyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

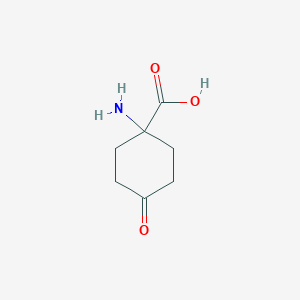

1-Amino-4-oxocyclohexane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157,17 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Amino-4-oxocyclohexane-1-carboxylic acid (also referred to as 1-Amino-4-oxocyclohexanecarboxylic acid) is a bicyclic organic compound notable for its unique structural features, including an amino group, a ketone, and a carboxylic acid functional group. This compound has garnered attention in various fields of organic and medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C7H11N\O3

- Molecular Weight : Approximately 157.17 g/mol

- Structure : The compound features a cyclohexane ring with an amino group at the first position, a carbonyl group at the fourth position, and a carboxylic acid group at the first position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological applications. Its derivatives have shown potential anticonvulsant properties, suggesting a role in the development of therapeutic agents for neurological disorders. The compound's structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Key Biological Activities

- Anticonvulsant Properties : Studies have indicated that derivatives of this compound may exhibit anticonvulsant effects, positioning them as candidates for further pharmacological development.

- Enzyme Inhibition : Interaction studies have demonstrated that this compound can influence enzyme activity by binding to active sites or altering conformational states, which is crucial for understanding its therapeutic potential.

- Synthesis of Bioactive Compounds : It serves as a reagent for enzyme labeling of antibodies and in the formation of amide bonds with carboxylic acid substrates, facilitating the synthesis of peptides and other biologically active molecules.

Synthesis Methods

Several methods have been developed for synthesizing this compound, highlighting its versatility:

- Diels–Alder Reaction : Utilizes β-alanine-derived dienes stabilized by Ni(II)-complexes to synthesize polysubstituted β-amino cyclohexane carboxylic acids.

- Bucherer-Bergs Synthesis : A classical method for obtaining substituted cyclic aminocarboxylic acids.

These synthetic strategies underscore the complexity involved in producing this bicyclic amino acid.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its bicyclic structure and specific functional groups that allow for distinct reactivity and biological interactions compared to structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-hydroxycyclohexane-1-carboxylic acid | Contains a hydroxyl group at the second position | Exhibits different biological activities |

| 2-Amino-3-hydroxybutanoic acid | Contains a hydroxy group on a straight-chain structure | Known for its role as a neurotransmitter precursor |

| L-Alanine | Simple amino acid structure | Commonly found in proteins, involved in metabolism |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound derivatives. For instance:

- Anticonvulsant Activity : A study demonstrated that specific derivatives exhibited significant anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy.

- Enzyme Interaction Studies : Research indicated that this compound could inhibit certain enzymes by binding to their active sites, potentially leading to new therapeutic strategies against diseases involving enzyme dysregulation.

Scientific Research Applications

Pharmaceutical Applications

The potential pharmaceutical applications of 1-amino-4-oxocyclohexane-1-carboxylic acid are noteworthy:

- Anticonvulsant Properties : Research indicates that derivatives of this compound may exhibit anticonvulsant effects, making them candidates for therapeutic development. These derivatives could interact with various biological targets, including enzymes and receptors, which is crucial for understanding their pharmacological potential .

- Synthesis of Peptides : The compound plays a role in the formation of amide bonds with carboxylic acid substrates. This method is essential for synthesizing peptides and lactams, contributing to over 25% of familiar drugs.

Biochemical Applications

In biochemistry, this compound serves as a reagent for enzyme labeling:

- Enzyme Labeling : It is utilized in creating specific bioconjugates through crosslinking reactions. This application has implications for antibody labeling and the development of novel diagnostic tools.

- Stabilization of Protein Structures : Studies have shown that incorporating this compound into protein motifs enhances the stability of β-helical structures. This property is significant for designing synthetic nanoconstructs that mimic natural proteins .

Synthetic Applications

The synthesis of this compound is achieved through various methods:

Polymer Chemistry Applications

In polymer chemistry, structural analogs of this compound are precursors to important materials:

- Nylon Production : The compound's structural relatives are involved in the synthesis of caprolactam, a precursor to nylon-6. This application highlights its significance in producing synthetic polymers.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Nanostructures Stability : Research demonstrated that incorporating this compound into β-helical motifs significantly enhances their stability compared to other cyclic amino acids. This finding supports its use in designing stable protein constructs for nanotechnology applications .

- Synthetic Versatility : A study showcased the efficient synthesis of conformationally constrained amino acids via Diels–Alder reactions, emphasizing the compound's versatility in organic synthesis and its potential as an intermediate in drug development .

Properties

IUPAC Name |

1-amino-4-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c8-7(6(10)11)3-1-5(9)2-4-7/h1-4,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESXXYZXSIXCFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436395 |

Source

|

| Record name | 1-Amino-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285996-77-2 |

Source

|

| Record name | 1-Amino-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.